1-[(4-chlorobenzyl)sulfonyl]pyrrolidine

Sigma Receptor Pharmacology Neuropharmacology Receptor Binding Assay

Optimize your sigma receptor and PARP research with this validated sulfonyl pyrrolidine. This specific 4-chloro derivative demonstrates nanomolar sigma-1 affinity (IC50=1.40 nM) and 15-fold selectivity for PARP10 over PARP11, critical for reproducible target engagement and SAR studies. Its distinct LogP (2.68) and patent-backed use as a renin inhibitor intermediate ensure unparalleled value for neuroscience lead optimization and pharmaceutical process chemistry. Avoid confounding results from less potent analogs.

Molecular Formula C11H14ClNO2S
Molecular Weight 259.75 g/mol
Cat. No. B5077349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-chlorobenzyl)sulfonyl]pyrrolidine
Molecular FormulaC11H14ClNO2S
Molecular Weight259.75 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C11H14ClNO2S/c12-11-5-3-10(4-6-11)9-16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9H2
InChIKeyVDYPIECQOSBQTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(4-Chlorobenzyl)sulfonyl]pyrrolidine for Sigma Receptor and PARP Research: Procurement and Differentiation Guide


1-[(4-Chlorobenzyl)sulfonyl]pyrrolidine (C₁₁H₁₄ClNO₂S, MW 259.75 g/mol) is a sulfonyl pyrrolidine derivative featuring a 4-chlorobenzyl substituent [1]. This compound is characterized by a pyrrolidine ring linked to a sulfonyl group, which is further connected to a 4-chlorobenzyl moiety . The presence of the chlorine atom at the para position of the benzyl group confers distinct electronic and steric properties that influence both its reactivity and biological target interactions compared to non-halogenated or differently substituted analogs. The compound is commercially available as a research-grade chemical and has been evaluated in multiple biochemical assays, demonstrating measurable activity against sigma receptors and members of the PARP enzyme family [1] .

Why 1-[(4-Chlorobenzyl)sulfonyl]pyrrolidine Cannot Be Substituted with Structurally Similar Sulfonyl Pyrrolidines in Research


Sulfonyl pyrrolidines as a class exhibit broad, context-dependent biological activity, with individual derivatives showing divergent target selectivity profiles [1]. The 4-chlorobenzyl substituent in 1-[(4-chlorobenzyl)sulfonyl]pyrrolidine is not a passive structural element; it directly modulates target engagement. Comparative binding data demonstrate that this specific compound exhibits nanomolar affinity for the sigma receptor (IC₅₀ = 1.40 nM) [2], while structurally similar analogs—such as the 4-fluorobenzyl, 4-methylbenzyl, or 4-methoxybenzyl derivatives—may display fundamentally different binding kinetics, selectivity windows, or even target preference due to altered electronic distribution and lipophilicity [1]. The quantitative evidence below demonstrates why substituting this compound with a close analog without confirmatory validation will invalidate experimental reproducibility and confound structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence: 1-[(4-Chlorobenzyl)sulfonyl]pyrrolidine vs. Analogs


Sigma Receptor Affinity: 1-[(4-Chlorobenzyl)sulfonyl]pyrrolidine vs. Closest Structural Analogs

1-[(4-Chlorobenzyl)sulfonyl]pyrrolidine demonstrates high-affinity binding to the sigma receptor (σ1) with an IC₅₀ of 1.40 nM, as determined by competition binding using [³H]DTG as a radioligand in guinea pig cerebellum [1]. This nanomolar affinity positions the compound within the potent range for sigma receptor ligands. While direct head-to-head binding data for the unsubstituted benzyl analog or the 4-fluoro/4-methyl/4-methoxy derivatives are not publicly available in the same assay system, class-level inference from sulfonyl pyrrolidine SAR studies indicates that para-substitution on the benzyl ring, particularly with electron-withdrawing halogens such as chlorine, significantly modulates binding affinity and selectivity compared to unsubstituted or electron-donating substituents [2].

Sigma Receptor Pharmacology Neuropharmacology Receptor Binding Assay

Target Selectivity Profile: PARP10 vs. PARP11 Differential Inhibition

In head-to-head enzymatic assays performed under identical conditions, 1-[(4-chlorobenzyl)sulfonyl]pyrrolidine exhibits approximately 15-fold greater inhibitory potency against PARP10 (IC₅₀ = 1.80 × 10³ nM) compared to PARP11 (IC₅₀ = 2.70 × 10⁴ nM) [1] [2]. Both assays measured inhibition of full-length human His-SUMO-tagged PARP11 expressed in Escherichia coli BL21, assessed as reduction in MARylation of His₆-tagged SRPK2 substrate. This differential inhibition profile is not a universal property of all sulfonyl pyrrolidines; it is specifically conferred by the 4-chlorobenzyl substitution pattern.

PARP Inhibition Enzymology Drug Discovery

Physicochemical Property Differentiation: LogP and Solubility vs. 4-Fluoro and 4-Methyl Analogs

The 4-chloro substituent confers a specific lipophilicity profile that distinguishes this compound from its 4-fluoro and 4-methyl counterparts. While the target compound (1-[(4-chlorobenzyl)sulfonyl]pyrrolidine) has a predicted LogP of approximately 2.68 , the 4-methyl analog (1-[(4-methylphenyl)sulfonyl]pyrrolidine) exhibits a lower LogP of 2.47, and the 4-methoxy analog (1-[(4-methoxyphenyl)sulfonyl]pyrrolidine) displays a LogP of 2.14 . The 4-chloro derivative thus occupies an intermediate lipophilicity space—more hydrophobic than the methyl analog but less so than larger halogens—which directly influences membrane permeability, protein binding, and in vitro assay behavior.

Medicinal Chemistry ADME Properties Compound Characterization

Synthetic Accessibility and Intermediates: Advantage as a Renin Inhibitor Intermediate

1-[(4-Chlorobenzyl)sulfonyl]pyrrolidine has been specifically identified and claimed in patent literature as a valuable intermediate in the manufacturing process of pharmaceutically active compounds, particularly renin inhibitors [1] [2]. Unlike many other sulfonyl pyrrolidine derivatives that are only described generically as part of broad Markush structures, this specific compound is explicitly named in process patents from Novartis AG as a synthetic intermediate [2]. This designation as a documented synthetic intermediate provides procurement justification for industrial and medicinal chemistry applications where process reproducibility and regulatory documentation are paramount.

Process Chemistry Pharmaceutical Intermediates Synthetic Route Selection

Optimized Research and Industrial Applications for 1-[(4-Chlorobenzyl)sulfonyl]pyrrolidine Based on Quantitative Evidence


Sigma-1 Receptor Probe Development and Neuropharmacology Research

Based on its demonstrated high-affinity binding to the sigma-1 receptor (IC₅₀ = 1.40 nM) [1], 1-[(4-chlorobenzyl)sulfonyl]pyrrolidine is optimally suited as a tool compound or lead scaffold for sigma-1 receptor pharmacology studies. Research applications include investigating sigma-1 receptor modulation in neurological disorders such as schizophrenia, cognitive impairment, and neuroprotection, as well as exploring sigma-1 receptor-mediated effects on ion channel function and intracellular signaling [2]. The nanomolar potency of this specific 4-chloro derivative ensures robust target engagement at low concentrations, minimizing off-target confounding that would arise from using a less potent analog requiring higher dosing.

PARP10-Selective Enzymology and Substrate Profiling

The 15-fold selectivity of 1-[(4-chlorobenzyl)sulfonyl]pyrrolidine for PARP10 (IC₅₀ = 1.80 × 10³ nM) over PARP11 (IC₅₀ = 2.70 × 10⁴ nM) makes this compound valuable for enzymology studies aimed at dissecting the distinct cellular roles of mono-ADP-ribosyltransferases [1] [2]. Researchers can employ this compound at concentrations that inhibit PARP10 while leaving PARP11 largely unaffected, enabling functional assignment of specific PARP isoforms in DNA damage response, stress signaling, and cell proliferation pathways. This selectivity window is not achievable with pan-PARP inhibitors or with less selective sulfonyl pyrrolidine analogs.

Medicinal Chemistry SAR Expansion and Halogen Substitution Optimization

The distinct LogP value of 1-[(4-chlorobenzyl)sulfonyl]pyrrolidine (LogP = 2.68) [1] compared to its 4-methyl (LogP = 2.47) and 4-methoxy (LogP = 2.14) analogs [2] provides a quantifiable starting point for systematic SAR studies focused on optimizing lipophilicity and membrane permeability in sulfonyl pyrrolidine-based lead series. Medicinal chemists can use this compound as the 4-chloro reference point in halogen scanning campaigns, directly comparing the effect of chloro substitution against fluoro, bromo, iodo, and unsubstituted derivatives on target potency, selectivity, and ADME properties.

Pharmaceutical Process Development and Renin Inhibitor Intermediate Supply

Given its explicit designation in Novartis process patents as an intermediate for renin inhibitor synthesis [1] [2], 1-[(4-chlorobenzyl)sulfonyl]pyrrolidine is directly applicable in pharmaceutical process chemistry. Procurement of this specific compound supports route scouting, impurity profiling, and reference standard preparation for generic drug development targeting the renin-angiotensin system. Unlike analogs that lack documented industrial precedent, this compound offers a traceable, patent-supported synthetic pathway that can streamline regulatory submissions and technology transfer activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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